molecular formula C18H20N4O2S2 B5691059 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine

2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine

Cat. No. B5691059
M. Wt: 388.5 g/mol
InChI Key: BOKHDQMSJMCAHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK, which plays a crucial role in B-cell receptor signaling.

Mechanism of Action

The mechanism of action of 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine involves the inhibition of the protein kinase BTK, which is a key component of the B-cell receptor signaling pathway. By inhibiting BTK, the compound prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine has significant biochemical and physiological effects. The compound has been shown to inhibit the growth and survival of cancer cells, reduce inflammation, and modulate the immune response. Additionally, the compound has been shown to have minimal toxicity and side effects, making it a promising candidate for therapeutic use.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine in lab experiments is its high potency and specificity for BTK inhibition. This makes it an ideal tool for studying the role of BTK in various diseases. However, the compound's high potency can also make it challenging to use in certain experiments, as it may require careful dosing and handling to avoid off-target effects.

Future Directions

There are several future directions for research on 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine. One area of interest is the compound's potential use in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of the compound for different diseases and patient populations. Finally, more research is needed to understand the long-term effects of BTK inhibition and the potential for resistance to develop over time.

Synthesis Methods

The synthesis of 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine involves several steps. The first step involves the reaction of 2-bromo-3-methylpyridine with sodium hydride to form the corresponding pyridine salt. In the second step, the pyridine salt is reacted with 1-(2-thienylsulfonyl)piperidine to form an intermediate product. This intermediate product is then treated with 1H-imidazole-1-carboxaldehyde to obtain the final product, 2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine.

Scientific Research Applications

2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory disorders. The compound has shown promising results in preclinical studies and is currently undergoing clinical trials.

properties

IUPAC Name

2-[[2-(1-thiophen-2-ylsulfonylpiperidin-3-yl)imidazol-1-yl]methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2S2/c23-26(24,17-7-4-12-25-17)22-10-3-5-15(13-22)18-20-9-11-21(18)14-16-6-1-2-8-19-16/h1-2,4,6-9,11-12,15H,3,5,10,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKHDQMSJMCAHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)C2=CC=CS2)C3=NC=CN3CC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({2-[1-(2-thienylsulfonyl)piperidin-3-yl]-1H-imidazol-1-yl}methyl)pyridine

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